An In-depth Technical Guide to 6-Amino-1,3-dipropyl-5-nitrosouracil: Chemical Properties and Synthetic Applications
An In-depth Technical Guide to 6-Amino-1,3-dipropyl-5-nitrosouracil: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 6-Amino-1,3-dipropyl-5-nitrosouracil, a key intermediate in the synthesis of various heterocyclic compounds, particularly substituted xanthines. Due to the limited availability of direct experimental data for this specific derivative, this guide also incorporates information from closely related analogs to provide a broader context for its chemical behavior and potential applications.
Core Chemical Properties
6-Amino-1,3-dipropyl-5-nitrosouracil is a substituted pyrimidinedione with the chemical formula C₁₀H₁₆N₄O₃. Its core structure consists of a uracil ring N-substituted with two propyl groups, an amino group at the 6-position, and a nitroso group at the 5-position.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 81250-33-1 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₁₀H₁₆N₄O₃ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 240.26 g/mol | Santa Cruz Biotechnology[1] |
| Melting Point | 205-210°C | ChemicalBook[2] |
| Boiling Point (Predicted) | 309.4 ± 52.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.34 ± 0.1 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | 1.16 ± 0.70 | ChemicalBook[2] |
| Solubility | Slightly soluble in Acetone, DMSO, and Methanol | ChemicalBook[2] |
| Appearance | Light Purple to Purple Solid | ChemicalBook[2] |
Spectral Data
Specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 6-Amino-1,3-dipropyl-5-nitrosouracil are not available in the cited literature. Researchers are advised to perform their own spectral analysis upon synthesis for structural confirmation.
Synthesis and Experimental Protocols
6-Amino-1,3-dipropyl-5-nitrosouracil is a crucial intermediate in the multi-step synthesis of 8-substituted xanthine derivatives. The general synthetic approach involves the nitrosation of a corresponding 6-aminouracil precursor.
General Synthetic Pathway
The synthesis of 8-substituted xanthines from 1,3-dipropyl-6-aminouracil involves a key nitrosation step to form 6-Amino-1,3-dipropyl-5-nitrosouracil, which is then reduced to the corresponding 5,6-diaminouracil. This diamino intermediate can then be cyclized with various reagents to yield the final xanthine products.[2][3]
Caption: General synthetic route to 8-substituted xanthines via 6-Amino-1,3-dipropyl-5-nitrosouracil.
Postulated Experimental Protocol for Nitrosation
While a specific detailed protocol for the synthesis of 6-Amino-1,3-dipropyl-5-nitrosouracil is not explicitly documented in the searched literature, a general procedure can be inferred from the well-established synthesis of its 1,3-dialkyl analogs.[2][4] The following is a representative, postulated protocol:
Materials:
-
1,3-Dipropyl-6-aminouracil
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Acetic acid
-
Distilled water
-
Ice
Procedure:
-
Dissolve 1,3-dipropyl-6-aminouracil in a suitable dilute acid (e.g., aqueous HCl or acetic acid) in a reaction vessel.
-
Cool the reaction mixture to 0-5°C in an ice bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. Maintain the temperature below 5°C to control the exothermic reaction.
-
Continue stirring the mixture at a low temperature for a specified period (e.g., 30-60 minutes) after the addition is complete.
-
The product, 6-Amino-1,3-dipropyl-5-nitrosouracil, is expected to precipitate out of the solution as a colored solid.
-
Collect the precipitate by filtration.
-
Wash the solid with cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Dry the product under vacuum.
Note: This is a generalized protocol and may require optimization for yield and purity.
Logical Relationship in Synthesis
The following diagram illustrates the logical flow from the starting material to the final product class, highlighting the role of 6-Amino-1,3-dipropyl-5-nitrosouracil as a key intermediate.
Caption: Logical workflow for the synthesis of xanthine derivatives.
Biological Activity and Potential Applications
Direct studies on the biological activity of 6-Amino-1,3-dipropyl-5-nitrosouracil are not found in the reviewed literature. However, based on the known activities of structurally similar uracil derivatives, some potential areas of interest for future research can be inferred.
Derivatives of 6-aminouracil have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[5] The interest in 6-Amino-1,3-dipropyl-5-nitrosouracil primarily stems from its role as a precursor in the synthesis of 8-substituted xanthines.[3] Xanthine derivatives are a well-established class of compounds with diverse pharmacological activities, including adenosine receptor antagonism, and are used in the treatment of conditions like asthma and other respiratory diseases.[3]
Therefore, the primary application of 6-Amino-1,3-dipropyl-5-nitrosouracil in a research and drug development context is as a versatile building block for creating libraries of novel xanthine-based compounds for screening against various biological targets.
Conclusion
6-Amino-1,3-dipropyl-5-nitrosouracil is a valuable, albeit not extensively characterized, chemical intermediate. While a comprehensive set of experimental data is yet to be published, its role in the synthesis of pharmacologically relevant 8-substituted xanthines is evident from the literature on related compounds. This guide provides a summary of the currently available information and a framework for its synthesis based on established chemical transformations. Further research is warranted to fully elucidate the physicochemical properties, spectral characteristics, and potential biological activities of this compound.
References
- 1. BJOC - Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones [beilstein-journals.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
- 5. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
